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Compound of Interest

Compound Name: JNJ-38877618

Cat. No.: B608213

JNJ-38877618, also known as OMO-1, is a potent and highly selective, orally bioavailable
inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] It has demonstrated significant anti-
tumor activity in preclinical models of cancers with MET pathway alterations.[1][2][3][4] While
detailed preclinical pharmacokinetic parameters for JNJ-38877618 are not extensively
published in the public domain, valuable insights can be gleaned from available data and from
studies on structurally related compounds. This guide provides a comprehensive overview of
the known preclinical information for INJ-38877618 and a detailed analysis of a closely related
compound, JNJ-38877605, to inform on potential metabolic pathways and toxicological
considerations.

JNJ-38877618: Mechanism of Action and In Vivo
Efficacy

JNJ-38877618 is an ATP-competitive inhibitor of c-Met kinase, with reported IC50 values of 2
nM and 3 nM for the wild-type and M1268T mutant forms of the enzyme, respectively.[1][2][3]
[4][5][6] The compound has a binding affinity (Kd) of 1.4 nM.[1] In preclinical studies, JNJ-
38877618 has shown the ability to induce complete tumor growth inhibition in gastric,
glioblastoma, and gastric cancer models.[1][2][3][4]

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase is a key driver of cell proliferation, survival, and motility. Its
signaling pathway is often dysregulated in cancer. The following diagram illustrates the
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simplified c-Met signaling pathway targeted by JNJ-38877618.
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Simplified c-Met signaling pathway inhibited by JNJ-38877618.

Insights from the Related Compound JNJ-38877605

A structurally similar c-Met inhibitor, JINJ-38877605, underwent phase | clinical development
which was ultimately halted due to renal toxicity.[7] The investigation into this toxicity provides a
valuable case study on the metabolism and potential liabilities of this class of compounds.

Metabolism and Excretion of JNJ-38877605

In vitro and in vivo studies revealed species-specific differences in the metabolism of JNJ-
38877605. The major metabolic pathways included demethylation, hydroxylation of the
quinoline moiety, and glucuronidation.[7]

Table 1: Major Metabolites of INJ-38877605 and Involved Enzymes

Metabolite Metabolic Reaction Primary Enzyme Involved

Cytochrome P450 3A4

M2 N-demethylation
(CYP3A4)
Hydroxylation of quinoline )
M3 _ Aldehyde Oxidase
moiety
M5/M6 Hydroxylation of M2 Not specified
M10 Glucuronidation of M2 UGTs

Source:[7]

Species-Specific Metabolism and Toxicity

Significant differences in metabolite profiles were observed between humans, rabbits, rats, and
dogs. Humans and rabbits produced higher levels of the M3 and M5 metabolites, which were
found to be insoluble and formed crystals in the kidneys, leading to toxicity.[7] In contrast, these
metabolites were much less abundant in rats and dogs, the species used in initial preclinical
toxicology studies, which did not show renal toxicity.[7]

Table 2: Interspecies Comparison of JNJ-38877605 Metabolite Formation

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b608213?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4433755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4433755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4433755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4433755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4433755/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Species Key Metabolic Observation Renal Toxicity Observed

High levels of M3 and M5
Human metabolites; M10 is a major Yes

metabolite.

Metabolite profile similar to

Rabbit humans; significant formation Yes
of M10.
Rat Low abundance of M3 and M5.  No
Dog Low abundance of M3 and M5. No
Source:[7]

This highlights the critical role of aldehyde oxidase in the formation of the toxic metabolites and
the importance of selecting appropriate animal models for toxicology studies that are
metabolically more similar to humans.

Experimental Protocols

The following methodologies were employed in the investigation of INJ-38877605 and are
representative of preclinical ADME studies.

In Vitro Metabolism

 Incubation: JNJ-38877605 was incubated with liver microsomes and supernatant fractions
(12000xg) from humans, rats, dogs, and rabbits to identify metabolites.[7]

» Enzyme Identification: Specific chemical inhibitors were used to identify the enzymes
responsible for metabolite formation. Quercetin was used to inhibit aldehyde oxidase, and 1-
aminobenzotriazole was used as a general cytochrome P450 inhibitor.[7]

e Analysis: Metabolites were identified and quantified using Liquid Chromatography-Mass
Spectrometry (LC/MS-MS).[7]

In Vivo Studies
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e Mass Balance: Mass balance studies were conducted in rats, dogs, and rabbits to determine
the routes of excretion of JNJ-38877605 and its metabolites.[7]

» Plasma Profiling: Plasma concentrations of the parent drug and its metabolites were
measured over time in different species to determine their pharmacokinetic profiles.[7]

o Toxicology Studies: Additional toxicology studies were performed in rabbits, which were
identified as a more relevant species for predicting human toxicity due to similar metabolic
profiles.[7]

The workflow for investigating the species-specific toxicity is outlined in the diagram below.
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Workflow for investigating species-specific metabolic toxicity.

Conclusion

While specific preclinical pharmacokinetic data for INJ-38877618 remains limited in publicly
accessible literature, its characterization as a potent, orally bioavailable c-Met inhibitor with in
vivo efficacy is established. The detailed investigation of the structurally related compound JNJ-
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38877605 provides crucial insights for the development of INJ-38877618 and other quinoline-
based kinase inhibitors. The key takeaway is the potential for species-specific metabolism,
driven by enzymes such as aldehyde oxidase, to produce insoluble and toxic metabolites. This
underscores the necessity of comprehensive metabolic profiling in multiple preclinical species,
including those known to better reflect human metabolism, to de-risk clinical development. A
mention of a favorable preclinical toxicity profile for INJ-38877618 suggests these
considerations may have been addressed in its development.[2][3][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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